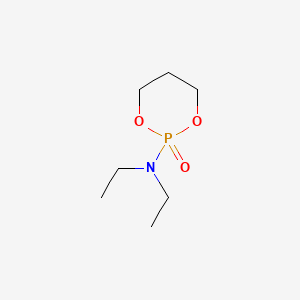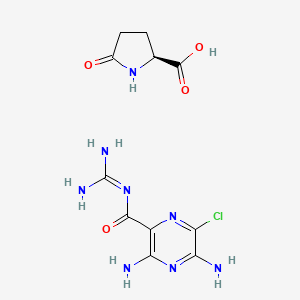
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chlorophenoxy group attached to a benzene ring, with an isobutyl group as a substituent
Preparation Methods
The synthesis of 1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene typically involves the reaction of 4-chlorophenol with 2-(1-methylpropyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzylic position, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions often result in the formation of alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit activity against certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene can be compared with other similar compounds, such as:
4-Chlorophenol: A simpler compound with a similar chlorophenoxy group but lacking the isobutyl substituent.
2-(1-Methylpropyl)benzene: Another related compound that shares the isobutyl group but lacks the chlorophenoxy group.
1-(4-Bromophenoxy)-2-(1-methylpropyl)benzene: A brominated analog that may exhibit different reactivity and properties due to the presence of bromine instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60142-03-2 |
|---|---|
Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
1-butan-2-yl-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C16H17ClO/c1-3-12(2)15-6-4-5-7-16(15)18-14-10-8-13(17)9-11-14/h4-12H,3H2,1-2H3 |
InChI Key |
LSVDNDDTYRDYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


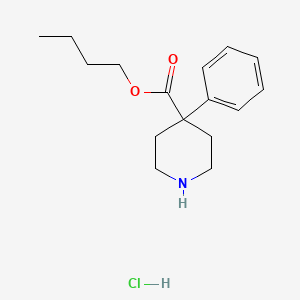
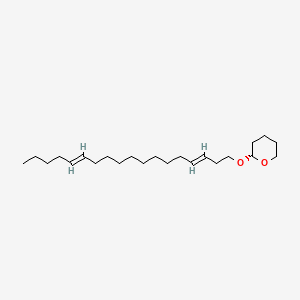
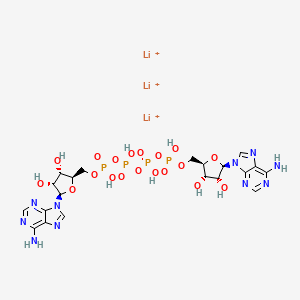
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
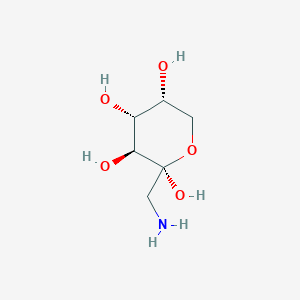
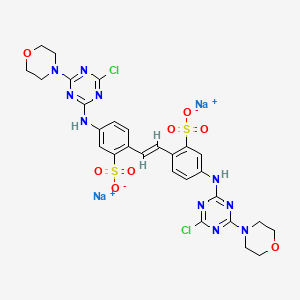

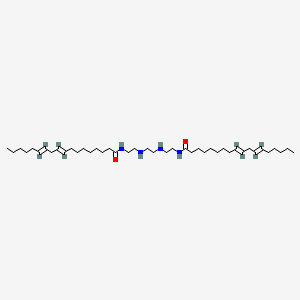
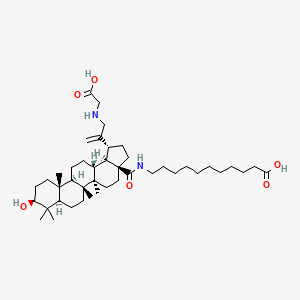
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)

